6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid

Dye-Sensitized Solar Cells Copper(I) Complexes Photovoltaic Performance

Procure this specific bipyridine ligand (CAS 144342-49-4) to guarantee the non-planar conformation critical for tetrahedral Cu(I) dye-sensitized solar cells (DSCs). Its unique 6,6'-dimethyl-4,4'-dicarboxylic acid substitution pattern is essential for preventing planarization and enabling efficient TiO2 surface anchoring—a dual function lost with other isomers. This is the benchmark ligand for copper-based DSC research, ensuring your results are directly comparable to established literature performance metrics.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 144342-49-4
Cat. No. B12107876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
CAS144342-49-4
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)O)C)C(=O)O
InChIInChI=1S/C14H12N2O4/c1-7-3-9(13(17)18)5-11(15-7)12-6-10(14(19)20)4-8(2)16-12/h3-6H,1-2H3,(H,17,18)(H,19,20)
InChIKeyWJCRTKFPYANZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid (CAS 144342-49-4): A Specialized Ligand for Advanced Coordination Chemistry and Dye-Sensitized Solar Cells


6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid (CAS 144342-49-4) is a substituted 2,2'-bipyridine ligand featuring methyl groups at the 6 and 6' positions and carboxylic acid groups at the 4 and 4' positions [1]. This specific substitution pattern creates a unique steric and electronic environment that is critical for applications in coordination chemistry, particularly in the development of copper(I)-based dyes for dye-sensitized solar cells (DSCs) [2]. The compound serves as a key building block, providing both chelating nitrogen atoms and carboxylic acid anchoring groups for attachment to metal oxide surfaces, a dual functionality that defines its utility in materials science [2].

Why Generic Bipyridine Ligands Cannot Substitute for 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid in Performance-Critical Applications


The steric bulk introduced by the 6,6'-dimethyl substituents is not a trivial modification; it is a critical design element that prevents the planarization of the bipyridine core, which in turn dictates the geometry and stability of resulting metal complexes [1]. This non-planar conformation is essential for achieving the desired tetrahedral geometry in copper(I) complexes, a feature that is lost with unsubstituted or differently substituted analogs [1]. Furthermore, the precise positioning of the 4,4'-dicarboxylic acid groups is paramount for efficient anchoring to TiO2 surfaces in dye-sensitized solar cells, a function that is compromised if these groups are placed at other positions (e.g., 5,5'-positions) or are absent, leading to significantly reduced device performance [2]. Therefore, generic substitution with other bipyridine ligands is not feasible and will result in a complete loss of the specific performance characteristics for which this ligand is selected.

Quantitative Evidence Guide: 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid vs. Closest Analogs


Benchmarking Copper(I) Complex Power Conversion Efficiency: 6,6'-Dimethyl-4,4'-dicarboxylic Acid vs. 4,4'-Dibenzoic Acid Derivative

A copper(I) complex utilizing two 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid ligands was directly compared to a novel complex bearing 6,6'-dimethyl-2,2'-bipyridine-4,4'-dibenzoic acid ligands under identical dye-sensitized solar cell testing conditions [1]. The complex with the target compound serves as a critical performance benchmark, enabling the evaluation of new derivatives. The study reports that the dibenzoic acid derivative achieved a power conversion efficiency of 3.0%, which is characterized as the highest value reported for a copper(I) complex at the time, highlighting the baseline performance provided by the core 6,6'-dimethyl-4,4'-dicarboxylic acid structural motif [1].

Dye-Sensitized Solar Cells Copper(I) Complexes Photovoltaic Performance

Crystallographic Conformation: Non-Planar Geometry of 6,6'-Dimethyl-4,4'-dicarboxylic Acid vs. Planar Unsubstituted Bipyridines

Single-crystal X-ray diffraction analysis reveals that 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid adopts a non-planar conformation due to the steric hindrance of the 6,6'-methyl groups [1]. This is in stark contrast to the unsubstituted 2,2'-bipyridine-4,4'-dicarboxylic acid, which typically exhibits a more planar arrangement. The specific torsion angle between the two pyridine rings, enforced by the methyl substituents, is a quantifiable geometric parameter that dictates the coordination environment and stability of its metal complexes, particularly favoring the tetrahedral geometry required for copper(I) [1].

Coordination Chemistry Crystal Engineering Ligand Design

Synthetic Accessibility: Documented Route and High Yield for Ester Precursor Synthesis

While the target compound is a carboxylic acid, its synthesis is often achieved via hydrolysis of the corresponding dimethyl ester. The synthesis of the key ester precursor, dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, has been optimized and reported with a yield of 77% through a nickel-catalyzed homocoupling reaction [1]. This documented, high-yield route provides a quantifiable advantage in terms of synthetic efficiency compared to ligands with less optimized or lower-yielding synthetic pathways, which is a critical factor for procurement and in-house synthesis planning.

Organic Synthesis Ligand Preparation Scale-up

Optimal Use Cases for 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid Based on Quantitative Evidence


Development of Next-Generation Copper(I)-Based Dye-Sensitized Solar Cells (DSCs)

This compound is the ligand of choice for researchers synthesizing and testing new copper(I) complexes for DSC applications. Its established role as the core ligand in the first copper-based dye and its use as a benchmark for evaluating new derivatives (e.g., achieving a record 3.0% PCE with a related complex) make it essential for any program aiming to advance the performance of copper-based sensitizers [1]. Procurement of this specific ligand ensures comparability with existing literature and provides a reliable platform for exploring the effects of ancillary ligand modifications [1].

Fundamental Studies in Coordination Chemistry and Crystal Engineering

The compound's well-defined, non-planar crystal structure, driven by 6,6'-methyl steric hindrance, makes it an ideal model system for investigating the relationship between ligand conformation and the geometry/stability of metal complexes [1]. Its use is particularly valuable for studies focused on copper(I) and other metals that favor tetrahedral coordination, where the ligand's pre-organized geometry is a key determinant of the resulting complex's properties [1].

Synthesis of Functionalized Bipyridine Building Blocks

Due to the availability of a high-yielding (77%) synthetic route for its ester precursor, this compound is a practical starting material for the preparation of more complex molecular architectures [1]. The 4,4'-carboxylic acid groups serve as versatile handles for further functionalization (e.g., amide coupling, esterification), allowing researchers to efficiently access a library of bipyridine derivatives with tunable properties while retaining the beneficial steric effects of the 6,6'-dimethyl substitution [1].

Technical Documentation Hub

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